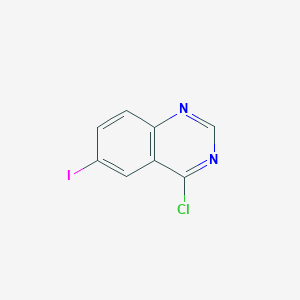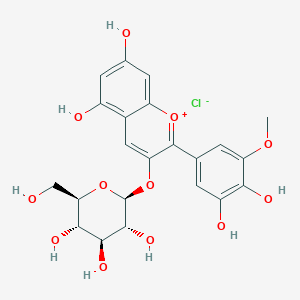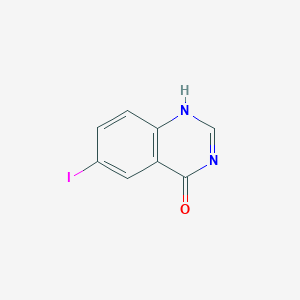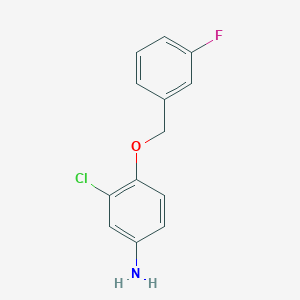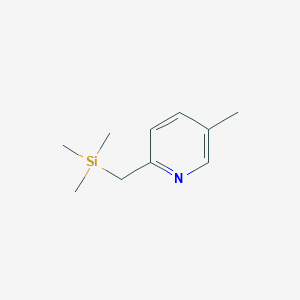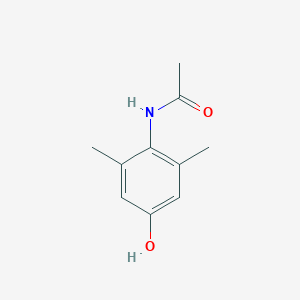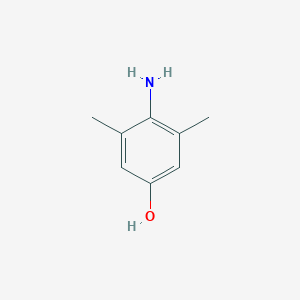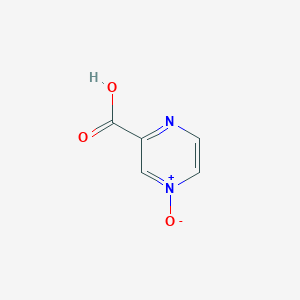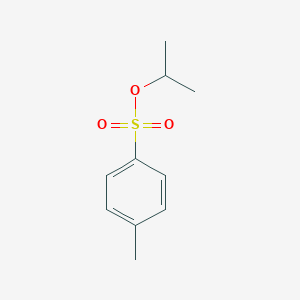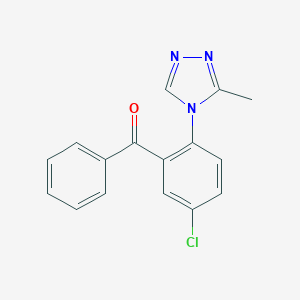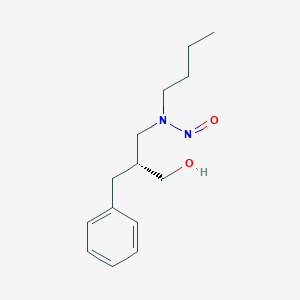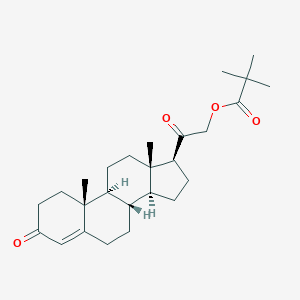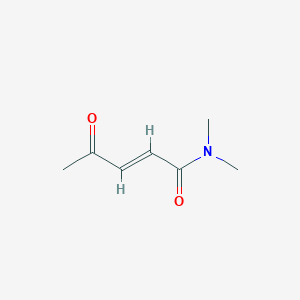
(2E)-N,N-Dimethyl-4-oxo-2-pentenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N,N-Dimethyl-4-oxo-2-pentenamide, commonly known as DMOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMOP is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This property has led to its use in the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
Wirkmechanismus
DMOP works by inhibiting the activity of acetylcholinesterase, the enzyme responsible for breaking down acetylcholine in the nervous system. This leads to an increase in the levels of acetylcholine, which is an important neurotransmitter involved in learning and memory processes.
Biochemische Und Physiologische Effekte
DMOP has been shown to improve cognitive function in animal models of Alzheimer's disease. The compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. Additionally, DMOP has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
DMOP is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the role of acetylcholine in the nervous system. However, the compound is highly reactive and can be difficult to work with, requiring careful handling and storage. Additionally, DMOP has a short half-life in the body, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on DMOP. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase, which may have greater therapeutic potential for the treatment of Alzheimer's disease and other neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMOP, including its potential for use in the treatment of other conditions such as Parkinson's disease and multiple sclerosis. Finally, studies are needed to determine the safety and efficacy of DMOP in human clinical trials.
Synthesemethoden
DMOP can be synthesized through a simple reaction between 2-pentenoyl chloride and dimethylamine. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is a yellow oil that can be purified through distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
DMOP has been extensively studied for its potential use in the treatment of Alzheimer's disease. The compound has been shown to improve cognitive function in animal models of the disease, and early clinical trials have shown promising results. DMOP has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis.
Eigenschaften
CAS-Nummer |
156462-97-4 |
|---|---|
Produktname |
(2E)-N,N-Dimethyl-4-oxo-2-pentenamide |
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
(E)-N,N-dimethyl-4-oxopent-2-enamide |
InChI |
InChI=1S/C7H11NO2/c1-6(9)4-5-7(10)8(2)3/h4-5H,1-3H3/b5-4+ |
InChI-Schlüssel |
GMUDJABRPSIDKF-SNAWJCMRSA-N |
Isomerische SMILES |
CC(=O)/C=C/C(=O)N(C)C |
SMILES |
CC(=O)C=CC(=O)N(C)C |
Kanonische SMILES |
CC(=O)C=CC(=O)N(C)C |
Synonyme |
2-Pentenamide, N,N-dimethyl-4-oxo-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



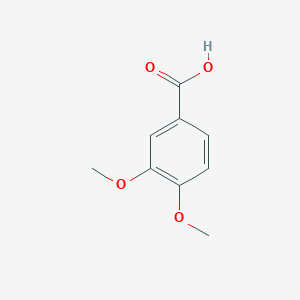
![4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester](/img/structure/B131388.png)
